

# BAY 3389934 for Sepsis-Induced Coagulopathy: A Technical Guide

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## Compound of Interest

Compound Name: BAY 3389934

Cat. No.: B15617178

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## Executive Summary

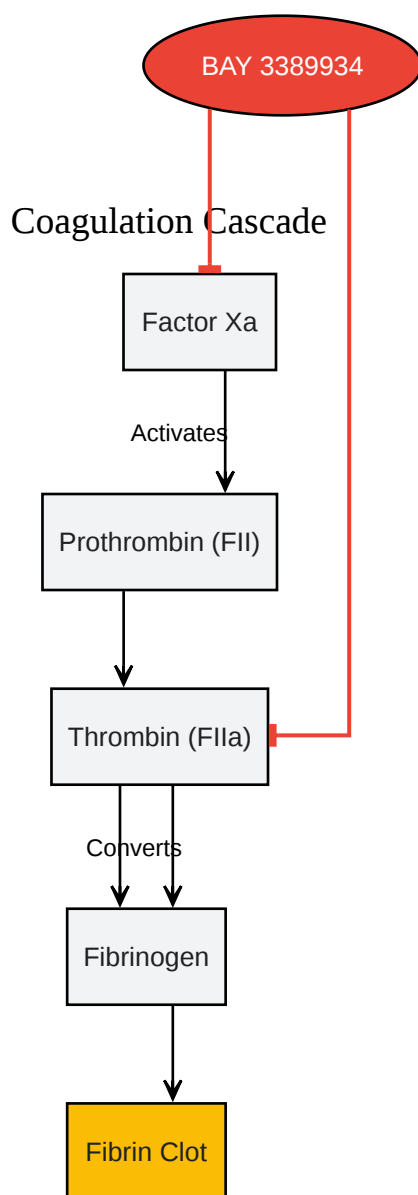
Sepsis-induced coagulopathy (SIC) is a life-threatening complication of sepsis characterized by dysregulated activation of the coagulation cascade, leading to widespread microvascular thrombosis, organ failure, and increased mortality. **BAY 3389934** is a novel, potent, and selective dual inhibitor of Factor IIa (thrombin) and Factor Xa (FXa), key enzymes in the coagulation cascade.<sup>[1]</sup> Developed by Bayer, this small molecule is designed as a "soft drug" with a metabolically labile carboxylic ester group, allowing for rapid in vivo breakdown.<sup>[1][2][3]</sup> This characteristic results in a short-acting anticoagulant effect, providing enhanced controllability in critical care settings where bleeding risks are a major concern.<sup>[1][2][3]</sup> Currently in Phase I clinical trials, **BAY 3389934** holds promise as a new therapeutic intervention for the acute management of sepsis-induced coagulopathy.<sup>[2][3][4]</sup> This technical guide provides an in-depth overview of the core data, experimental protocols, and mechanism of action of **BAY 3389934**.

## Mechanism of Action: Dual Inhibition of FIIa and FXa

**BAY 3389934** exerts its anticoagulant effect by directly and simultaneously inhibiting two critical proteases in the common pathway of the coagulation cascade: Factor Xa (FXa) and Factor IIa (thrombin).<sup>[1]</sup>

- Factor Xa Inhibition: By inhibiting FXa, **BAY 3389934** blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This upstream inhibition curtails the amplification of the coagulation cascade.
- Factor IIa (Thrombin) Inhibition: Direct inhibition of thrombin prevents the conversion of fibrinogen to fibrin, the essential step in clot formation. Thrombin also plays a crucial role in platelet activation and feedback activation of other coagulation factors, both of which are attenuated by **BAY 3389934**.

This dual inhibition provides a comprehensive and potent anticoagulant effect. The molecule was designed with a slightly higher relative potency against FXa versus FIIa to potentially offer a wider therapeutic window and minimize bleeding risks.<sup>[4]</sup>



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Mechanism of Action of **BAY 3389934**.

## Quantitative Data

The following tables summarize the key quantitative data for **BAY 3389934** from in vitro and in vivo preclinical studies.

### Table 1: In Vitro Potency and Properties

Parameter	Value	Species/Matrix
FIIa IC50	4.9 nM	Buffer
22 nM	Human Plasma	
FXa IC50	0.66 nM	Buffer
9.2 nM	Human Plasma	
FIIa/FXa Ratio	2.4	Human Plasma
Thrombin Generation IC50	65 nM	Human Plasma
LPS-induced Clotting Time IC50	130 nM	Human Whole Blood
Solubility	>500 g/L	

Data sourced from BioWorld.

[\[4\]](#)

## Table 2: In Vitro Pharmacokinetic Parameters

Species	Plasma Half-life (h)
Rat	<0.02
Rabbit	0.6
Dog	4.4
Minipig	1.5
Human	3.2

Data sourced from BioWorld.[\[4\]](#)

## Table 3: In Vivo Pharmacokinetic Parameters

Species	Half-life (h)	Clearance (L/h·kg)	Bioavailability (F)
Rat	<0.02	3.7	88%
Rabbit	0.28	4.8	165%
Dog	0.25	2.1	100%
Minipig	0.20	3.4	131%
Human	-	0.7	58%
Data sourced from BioWorld.[4]			

## Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

### Baboon Model of Sepsis-Induced Coagulopathy

This model was utilized to assess the efficacy and safety of **BAY 3389934** in a clinically relevant sepsis model.

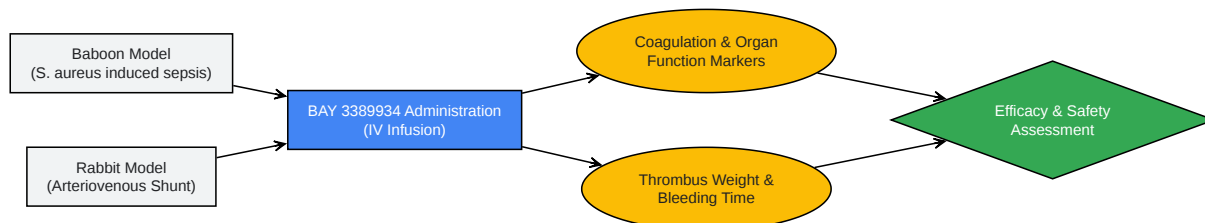
- Model Induction:
  - Healthy adult baboons were anesthetized.
  - Sepsis was induced by a continuous intravenous infusion of heat-inactivated *Staphylococcus aureus* at a dose of  $3.3 \times 10^{10}$  bacteria/kg body weight.[5]
- Treatment Protocol:
  - **BAY 3389934** was administered as a continuous intravenous infusion at a dose of 1-2 mg/kg body weight.[5]
  - Treatment was initiated either at the same time as the bacterial challenge (T0) or 2 hours post-challenge.[5]
  - The infusion was continued for up to 8 hours.[5]

- Monitoring and Endpoints:
  - Animals were maintained under anesthesia for 9 hours and followed for up to 48 hours.[5]
  - Blood samples were collected at multiple time points to assess markers of coagulation (e.g., protease-serpin complexes, fibrinogen, platelet counts), fibrinolysis, and organ function (e.g., ALT, total bilirubin, pancreatic amylase, creatinine, blood urea nitrogen).[5][6]
  - Bleeding time was also assessed.[5]
  - Rotational thromboelastometry (ROTEM) analysis was performed to evaluate whole blood coagulation.[5]
  - Histological analysis of kidney and lung tissues was conducted to assess for fibrin deposition and tissue necrosis.[5][6]

## Rabbit Arteriovenous Shunt Model

This model was used to evaluate the antithrombotic efficacy of **BAY 3389934**.

- Model Setup:
  - An extracorporeal arteriovenous shunt was created in anesthetized rabbits.
  - The shunt contained a thrombogenic surface to induce thrombus formation.
- Treatment Protocol:
  - **BAY 3389934** was administered at varying doses, starting from 0.1 mg/kg·h, to determine dose-dependent efficacy.[4]
- Efficacy Endpoints:
  - At the end of the experiment, the shunt was removed, and the thrombus was collected and weighed.
  - Bleeding time was measured to assess the impact on hemostasis.[4]



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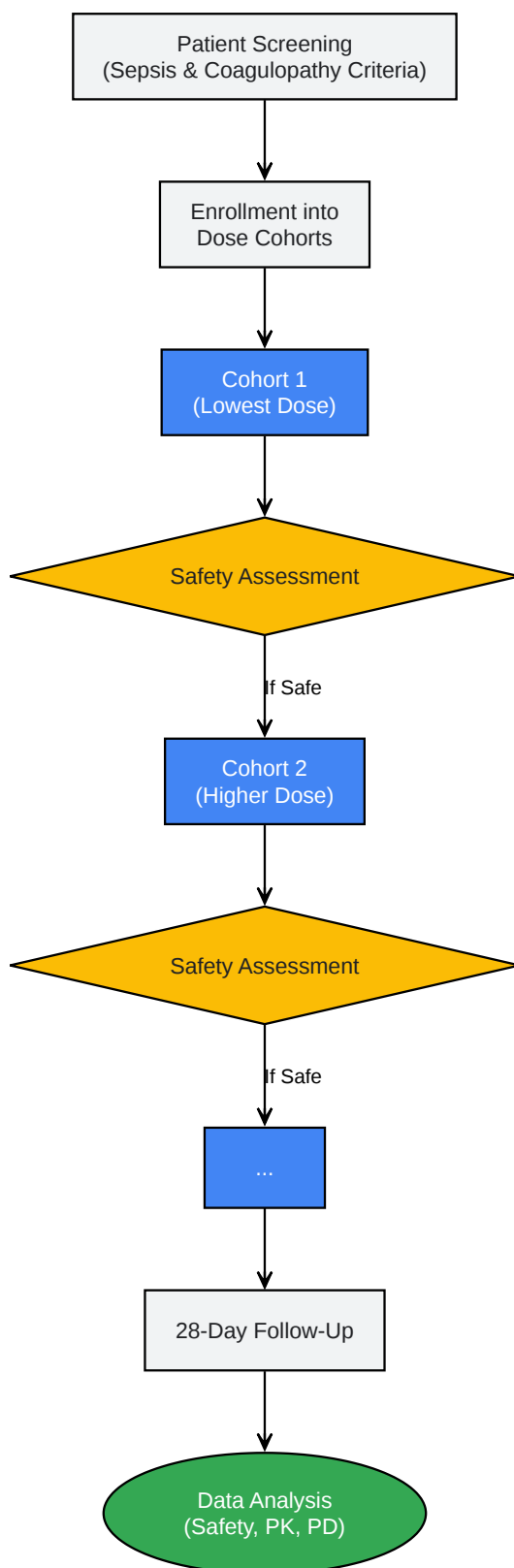
Preclinical Experimental Workflow for **BAY 3389934**.

## Clinical Development

**BAY 3389934** is currently being investigated in a Phase I clinical trial in patients with sepsis-induced coagulopathy.

- Trial Identifier: NCT06854640[7][8]
- Title: A Study to Learn About How Safe **BAY 3389934** is, Its Suitable Dose, and How it Affects the Participants With Sepsis Induced Coagulopathy[7][8]
- Study Design: This is a first-in-patient, open-label, dose-escalation study.[8]
- Primary Objectives:
  - To investigate the safety and tolerability of intravenous infusions of **BAY 3389934**.
  - To determine a suitable dose for further clinical development.
- Key Inclusion Criteria:
  - Diagnosed with sepsis according to Sepsis-3 criteria.[7][9]
  - Evidence of coagulopathy, defined by an INR  $\geq 1.40$  or a platelet count between  $\geq 30,000/\text{mm}^3$  and  $< 150,000/\text{mm}^3$ , or a  $>30\%$  decrease in platelets within 24 hours.[7][9]

- Receiving treatment in an Intensive Care Unit (ICU).[\[7\]](#)[\[9\]](#)
- Study Procedure: Participants are enrolled into different dose groups, starting with the lowest dose. If a dose is deemed safe, the next cohort of participants receives a higher dose. Each participant is expected to be in the study for approximately 28 days.[\[7\]](#)[\[8\]](#)[\[9\]](#)



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Phase I Clinical Trial Workflow for **BAY 3389934**.

## Conclusion

**BAY 3389934**, with its novel dual-inhibitor mechanism and "soft drug" properties, represents a promising new approach for the management of sepsis-induced coagulopathy. The preclinical data demonstrate its potential to mitigate the hypercoagulable state and protect against organ damage in relevant animal models. The ongoing Phase I clinical trial will provide crucial information on its safety, tolerability, and pharmacokinetics in the target patient population. For researchers and drug development professionals, **BAY 3389934** serves as an important case study in the development of targeted, controllable anticoagulant therapies for critical care indications.

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